4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Overview
Description
4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and pyridin-3-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxy-3-methylbenzenesulfonyl chloride is reacted with pyridin-3-ylmethanamine in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is used as a precursor in the synthesis of more complex organic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-8-13(5-6-14(11)19-2)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTIWRJVMBNZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193420 | |
Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446308-83-4 | |
Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446308-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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